(1R,3S)-3-(methylamino)cyclohexan-1-ol
Description
(1R,3S)-3-(Methylamino)cyclohexan-1-ol is a chiral cyclohexanol derivative featuring a methylamino (-NHCH₃) group at the 3-position and a hydroxyl (-OH) group at the 1-position of the cyclohexane ring. The compound is structurally related to pharmacologically active cyclohexanol derivatives, such as tramadol, but lacks the aromatic substituents seen in many opioid analogs. It has been synthesized as a building block for drug development, with applications in medicinal chemistry and as a precursor for more complex molecules .
Properties
IUPAC Name |
(1R,3S)-3-(methylamino)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-6-3-2-4-7(9)5-6/h6-9H,2-5H2,1H3/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAAWQKUJZFQLK-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCC[C@H](C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-(methylamino)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with cyclohexanone.
Reductive Amination: Cyclohexanone undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (1R,3S) enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.
Enzymatic Resolution: Employing enzymes for the selective production of the desired enantiomer, which can be more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-(methylamino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different amines.
Substitution: The methylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted cyclohexanols.
Scientific Research Applications
(1R,3S)-3-(methylamino)cyclohexan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anesthetic effects.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which (1R,3S)-3-(methylamino)cyclohexan-1-ol exerts its effects involves:
Molecular Targets: Interaction with specific receptors or enzymes in biological systems.
Pathways: Modulation of signaling pathways, potentially affecting neurotransmission or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tramadol
- Structure: (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol.
- Key Differences: Tramadol includes a 3-methoxyphenyl group and a dimethylaminomethyl (-CH₂N(CH₃)₂) substituent, whereas (1R,3S)-3-(methylamino)cyclohexan-1-ol has a simpler methylamino group. The stereochemistry of tramadol (1R,2R) differs, with an additional aromatic ring enhancing μ-opioid receptor binding .
- Biological Activity: Tramadol is a centrally acting analgesic with dual opioid and monoaminergic mechanisms.
- Physicochemical Properties: Property this compound Tramadol LogP ~1.2 (estimated) 2.4 Aqueous Solubility Moderate (polar -OH and -NHCH₃) Low (lipophilic aromatic group)
(1R,3S)-3-Amino-1-(Trifluoromethyl)cyclohexanol
- Structure: Differs by replacing the methylamino group with an amino (-NH₂) group and adding a trifluoromethyl (-CF₃) substituent at the 1-position.
- The amino group (-NH₂) may alter hydrogen-bonding capacity compared to methylamino (-NHCH₃).
- Applications : The trifluoromethyl group could make this analog suitable for CNS-targeted drugs requiring prolonged half-lives.
rac-(1R,3S)-3-(Aminomethyl)cyclohexan-1-ol
- Structure: Features an aminomethyl (-CH₂NH₂) group instead of methylamino.
- The primary amine (-CH₂NH₂) offers stronger hydrogen-bonding capacity than methylamino.
- Utility : May serve as a precursor for prodrugs or ligands requiring enhanced polarity.
GSK2256294 Fragment
- Structure: The core structure of GSK2256294 includes (1R,3S)-3-((4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)amino)cyclohexane-1-carboxamide.
- Key Differences: The triazine ring and carboxamide substituent drastically increase molecular weight and complexity. Designed as a soluble epoxide hydrolase (sEH) inhibitor, highlighting how cyclohexanol derivatives can be tailored for enzyme targeting .
- Biological Activity: Demonstrates nanomolar potency in sEH inhibition, a property absent in simpler cyclohexanol analogs.
Comparative Data Table
| Compound | Functional Groups | Stereochemistry | Key Biological Activity | LogP | Solubility |
|---|---|---|---|---|---|
| This compound | -OH, -NHCH₃ | 1R,3S | Building block/CNS research | ~1.2 | Moderate |
| Tramadol | -OH, -CH₂N(CH₃)₂, -OCH₃-C₆H₅ | 1R,2R | Analgesic (opioid/monoamine) | 2.4 | Low |
| (1R,3S)-3-Amino-1-(trifluoromethyl)cyclohexanol | -OH, -NH₂, -CF₃ | 1R,3S | Enhanced stability/bioavailability | ~1.8 | Low-moderate |
| rac-(1R,3S)-3-(Aminomethyl)cyclohexan-1-ol | -OH, -CH₂NH₂ | 1R,3S (racemic) | Precursor for polar derivatives | ~0.9 | High |
| GSK2256294 fragment | -CONH-benzyl, -triazine-methylamino | 1R,3S | sEH inhibition (nanomolar Ki) | ~3.5 | Low (lipophilic) |
Biological Activity
(1R,3S)-3-(Methylamino)cyclohexan-1-ol, a chiral compound, has garnered attention for its unique biological activities and potential applications in medicinal chemistry. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_7H_15N_1O_1, with a molecular weight of 129.20 g/mol. Its structure features a cyclohexane ring with a hydroxyl group and a methylamino substituent, which contributes to its chiral nature. This stereochemistry is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. It is believed to modulate neurotransmission by acting as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which plays a significant role in synaptic plasticity and memory function. This interaction can lead to neuroprotective effects and has implications for treating neurological disorders.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- NMDA Receptor Antagonism : The compound has been studied for its ability to block calcium influx through NMDA receptors, which is essential for learning and memory processes. This antagonistic action may provide neuroprotective benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders.
- Potential Therapeutic Applications : Its unique structure allows it to serve as an intermediate in synthesizing other pharmaceuticals, indicating its potential utility in drug development.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Similarity | Unique Features |
|---|---|---|---|
| (1R,2S)-2-(methylamino)cyclohexan-1-ol | Structure | 0.96 | Different stereochemistry affecting activity |
| (1R,3R)-3-(methylamino)cyclohexan-1-ol | Structure | 0.95 | Variations in pharmacodynamics |
| cis-2-(methylamino)cyclohexanol | Structure | 0.94 | Potentially different conformational stability |
The above table illustrates how variations in stereochemistry can significantly influence the biological activity and pharmacological profiles of cyclic amino alcohols.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Neuroprotective Effects : A study demonstrated that this compound could effectively reduce neuronal damage in models of excitotoxicity by blocking NMDA receptor-mediated calcium influx.
- Pharmacological Screening : High-throughput screening identified this compound as a promising candidate for further development due to its selective antagonistic properties against NMDA receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
